Enantiomer-Specific Pharmacokinetics: (S)-Pomalidomide Exhibits 1.72-Fold Higher Exposure than the R-Enantiomer in Preclinical Models
In cynomolgus monkeys, administration of the pure S-enantiomer of pomalidomide results in a 1.72-fold higher exposure (AUC) compared to the R-enantiomer [1]. This difference arises because the in vivo elimination rate exceeds the rate of chiral interconversion in this species, a phenomenon not observed in humans [1]. For researchers using non-human primate models, the choice of (S)-Pomalidomide over the racemic mixture or R-enantiomer is critical for achieving defined and reproducible drug exposure levels.
| Evidence Dimension | Drug exposure (AUC) |
|---|---|
| Target Compound Data | AUC (S-isomer) |
| Comparator Or Baseline | AUC (R-isomer) |
| Quantified Difference | 1.72-fold higher exposure for S-isomer |
| Conditions | Intravenous and oral administration to cynomolgus monkeys; pharmacokinetic modeling and simulation |
Why This Matters
This quantitative difference is essential for preclinical toxicology and efficacy studies in relevant animal models where enantiomer-specific exposure dictates pharmacological outcome.
- [1] Li, Y., Zhou, S., Hoffmann, M., et al. (2014). Modeling and Simulation to Probe the Pharmacokinetic Disposition of Pomalidomide R- and S-Enantiomers. Journal of Pharmacology and Experimental Therapeutics, 350(2), 265-272. View Source
